

Synthesis of novel pigments using 2-Amino-5-methylbenzene-1,4-disulfonic acid

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzene-1,4-disulfonic acid

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Application Notes: Synthesis of Novel Azo Pigments

Subject: Synthesis of Azo Pigments using 2-Amino-5-methylbenzenesulfonic Acid as a Diazo Component.

For: Researchers, scientists, and drug development professionals.

Introduction

Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo groups ($-N=N-$). Their synthesis is a cornerstone of industrial chemistry due to their intense colors, good fastness properties, and versatility. The properties of an azo pigment, such as its color, lightfastness, and thermal stability, are determined by the chemical structures of its constituent aromatic components.

This document provides detailed protocols for the synthesis of azo pigments using 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), commonly known as 4B Acid or p-Toluidine-m-sulfonic acid.^{[1][2]} While the initial query specified **2-Amino-5-methylbenzene-1,4-disulfonic acid** (CAS 26585-57-9)^[3], a comprehensive literature review indicates that the monosulfonated variant is predominantly used and well-documented for the synthesis of commercially important pigments, such as Pigment Red 57:1.^[4] The sulfonic acid group imparts water solubility to the intermediates, which is crucial during the synthesis, and plays a role in the laking process to form insoluble, stable pigment molecules.^[5]

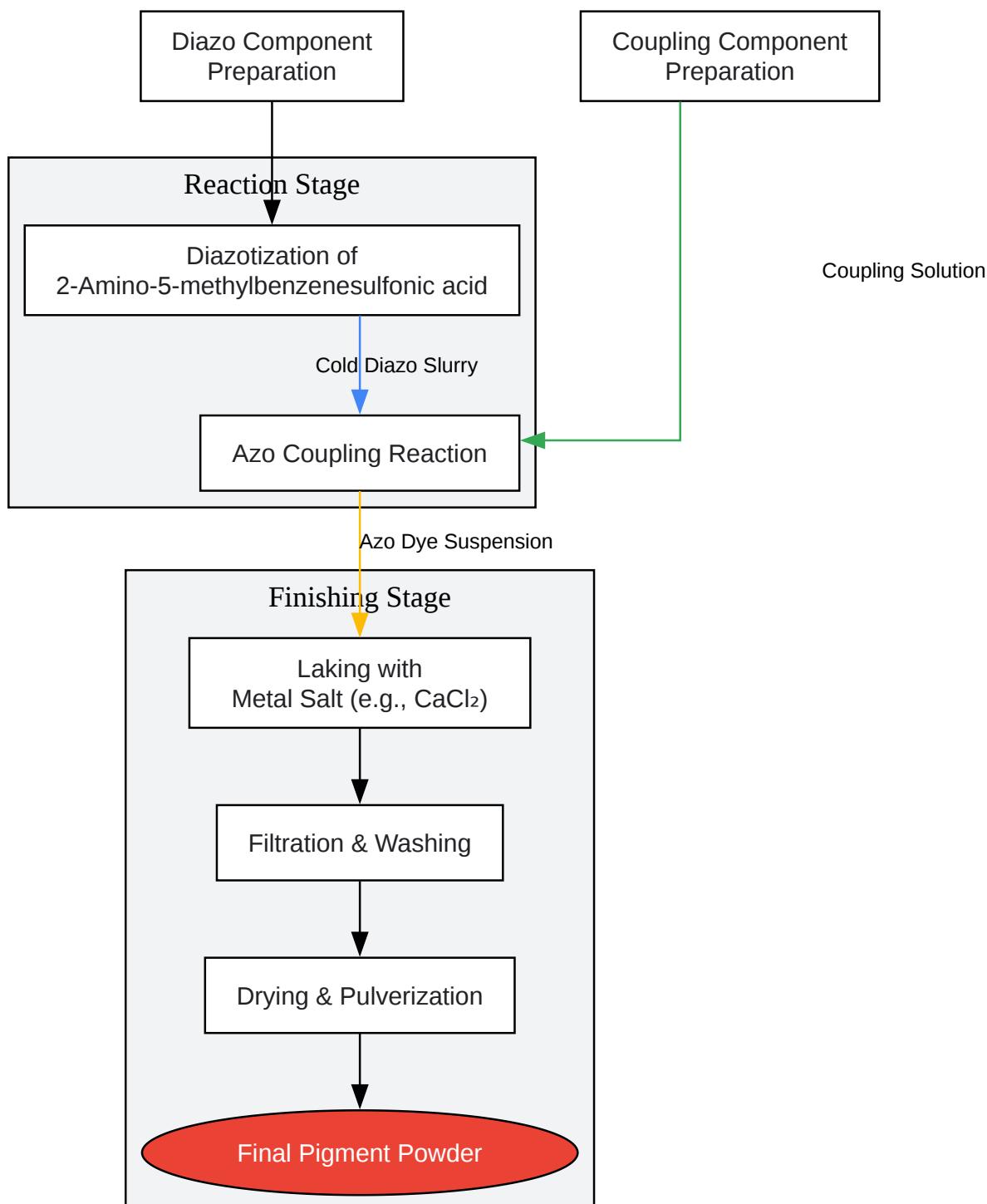
The synthesis follows a well-established two-stage reaction pathway:

- **Diazotization:** The conversion of the primary aromatic amine (2-Amino-5-methylbenzenesulfonic acid) into a reactive diazonium salt at low temperatures using nitrous acid.[6][7]
- **Azo Coupling:** The electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a naphthol or pyrazolone derivative, to form the azo chromophore.[6][8]

A subsequent laking step, involving precipitation with a divalent metal salt (e.g., CaCl_2), is often employed to produce the final insoluble pigment.[4]

General Synthesis Pathway & Workflow

The overall process involves the preparation of the diazo component, preparation of the coupling component, the coupling reaction, and the subsequent isolation and finishing of the pigment. Careful control of temperature and pH is critical at each stage to ensure high yield and purity.[9]



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Figure 1: General Experimental Workflow for Azo Pigment Synthesis.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis of a representative red pigment (e.g., the calcium salt of the product from 4B acid and 3-hydroxy-2-naphthoic acid).

Reagent	CAS Number	Molar Mass (g/mol)	Role
2-Amino-5-methylbenzenesulfonic acid (4B Acid)	88-44-8	187.22	Diazo Component
3-Hydroxy-2-naphthoic acid (BONA)	92-70-6	188.18	Coupling Component
Sodium Nitrite (NaNO ₂)	7632-00-0	69.00	Diazotizing Agent
Hydrochloric Acid (HCl), 37%	7647-01-0	36.46	Acid Catalyst
Sodium Hydroxide (NaOH)	1310-73-2	40.00	Solubilizing Agent / pH Control
Calcium Chloride (CaCl ₂)	10043-52-4	110.98	Laking Agent
Sulfamic Acid (H ₃ NSO ₃)	5329-14-6	97.09	Nitrite Quencher

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a monoazo laked pigment.

Protocol 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid

This protocol details the formation of the 4-methyl-3-sulfobenzene diazonium chloride intermediate. Maintaining a low temperature (0-5 °C) is critical as diazonium salts are unstable at higher temperatures.[\[9\]](#)

- **Dissolution:** In a 1 L beaker equipped with a magnetic stirrer, add 18.7 g (0.1 mol) of 2-Amino-5-methylbenzenesulfonic acid to 250 mL of deionized water.
- **Solubilization:** While stirring, add a 30% w/v sodium hydroxide solution dropwise until the amine is fully dissolved (approximately 13-14 mL).
- **Cooling:** Cool the solution to 0 °C in an ice-salt bath.
- **Acidification:** Slowly add 25 mL (approx. 0.3 mol) of concentrated hydrochloric acid. A fine precipitate of the amine hydrochloride may form. Ensure the temperature remains below 5 °C.
- **Nitrite Addition:** In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 50 mL of cold deionized water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, keeping the tip of the addition funnel below the surface of the liquid. The temperature must be strictly maintained between 0-5 °C.
- **Reaction:** Stir the resulting diazo slurry for an additional 30-60 minutes at 0-5 °C.
- **Verification:** Test for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in an immediate dark blue color). If the test is negative, add a small amount of additional sodium nitrite solution.
- **Quenching:** Once diazotization is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.[\[10\]](#) The cold diazonium salt slurry is now ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with 3-Hydroxy-2-naphthoic acid (BONA).

- Prepare Coupling Solution: In a separate 2 L beaker, dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid in 400 mL of water containing 12 g (0.3 mol) of sodium hydroxide. Stir until a clear solution is obtained.
- Cooling: Cool the coupling component solution to 10-15 °C in an ice bath.
- Coupling: Slowly add the cold diazonium salt slurry (from Protocol 1) to the stirred coupling solution over approximately 30-45 minutes.[\[11\]](#)
- pH Control: During the addition, monitor the pH of the reaction mixture. Maintain a pH of 9-11 by adding a 2 M NaOH solution as needed. The formation of a deep red precipitate should be observed.[\[11\]](#)
- Complete Reaction: After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
- Heating: Heat the suspension to 80-90 °C and hold for 30 minutes to ensure complete coupling and to promote pigment particle growth.[\[11\]](#)[\[12\]](#)

Protocol 3: Laking, Isolation, and Drying

This protocol details the conversion of the water-soluble azo dye into an insoluble calcium pigment lake.

- Prepare Laking Agent: In a beaker, dissolve 8.3 g (0.075 mol) of calcium chloride in 100 mL of warm water.
- Laking: Cool the red pigment slurry from Protocol 2 to 60-70 °C. Slowly add the calcium chloride solution to the slurry with vigorous stirring over 20 minutes.
- Precipitation: Stir the mixture at 60-70 °C for an additional 30-60 minutes to complete the laking process.
- Isolation: Filter the hot pigment suspension using a Buchner funnel under vacuum.
- Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and free of chloride ions (test with AgNO_3 solution).

- Drying: Dry the pigment in an oven at 80-100 °C to a constant weight.[12]
- Finishing: The dried pigment cake can be pulverized to yield a fine, intensely colored powder.

Synthesis Data and Visualization

The chemical transformation is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[6]

Figure 2: Chemical reaction pathway for a representative red pigment.

Quantitative Synthesis Data

The following table outlines the stoichiometry and expected results for the synthesis described in the protocols.

Parameter	Value	Notes
Moles of Amine (4B Acid)	0.1 mol	Limiting Reagent
Moles of Coupling Agent (BONA)	0.1 mol	Equimolar to amine
Moles of Sodium Nitrite	0.101 mol	Slight excess to ensure complete reaction
Moles of Calcium Chloride	0.075 mol	Divalent ion for linking two dye molecules
Theoretical Yield	Approx. 49.5 g	Based on the calcium salt formation
Expected Actual Yield	90-98%	Yields can be high with careful control.[11]
Appearance	Intense Red Powder	
Key Reaction Temp (Diazotization)	0-5 °C	Critical for diazonium salt stability.[9]
Key Reaction pH (Coupling)	9-11	Alkaline conditions favor coupling.[11]

Conclusion

The synthesis of azo pigments from 2-Amino-5-methylbenzenesulfonic acid is a robust and highly adaptable process. The protocols provided herein offer a comprehensive framework for the laboratory-scale production of high-quality pigments. By systematically varying the coupling component, researchers can generate a wide library of novel pigments with diverse colors and properties for evaluation in various applications, including inks, coatings, plastics, and potentially as functional materials in drug delivery or diagnostic systems. Success is contingent upon precise control over reaction parameters, particularly temperature during diazotization and pH during the coupling and laking stages.

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